N-[4-({[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)butanoyl]-L-phenylalanine
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Overview
Description
2-{4-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]BUTANAMIDO}-3-PHENYLPROPANOIC ACID is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]BUTANAMIDO}-3-PHENYLPROPANOIC ACID involves multiple steps, starting from simpler organic molecules. The key steps typically include:
Formation of the chromen ring: This step involves the cyclization of a suitable precursor to form the chromen ring structure.
Attachment of the acetamido group: The acetamido group is introduced through an acylation reaction.
Formation of the butanamido linkage: This involves the coupling of the acetamido intermediate with a butanoic acid derivative.
Final coupling with phenylpropanoic acid: The final step involves the coupling of the butanamido intermediate with phenylpropanoic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]BUTANAMIDO}-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{4-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]BUTANAMIDO}-3-PHENYLPROPANOIC ACID would depend on its specific interactions with molecular targets. These could include:
Binding to enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with receptors: It may interact with cellular receptors, modulating signaling pathways.
Modulation of gene expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetic acid
- (4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YLOXY)-ACETIC ACID
Uniqueness
2-{4-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]BUTANAMIDO}-3-PHENYLPROPANOIC ACID is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C28H30N2O7 |
---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
(2S)-2-[4-[[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]butanoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C28H30N2O7/c31-25(30-23(27(33)34)15-18-7-2-1-3-8-18)11-6-14-29-26(32)17-36-19-12-13-21-20-9-4-5-10-22(20)28(35)37-24(21)16-19/h1-3,7-8,12-13,16,23H,4-6,9-11,14-15,17H2,(H,29,32)(H,30,31)(H,33,34)/t23-/m0/s1 |
InChI Key |
GAVKHDATXNVEDL-QHCPKHFHSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)NCCCC(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)OC2=O |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)NCCCC(=O)NC(CC4=CC=CC=C4)C(=O)O)OC2=O |
Origin of Product |
United States |
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